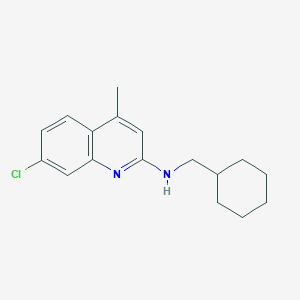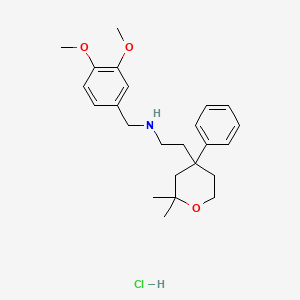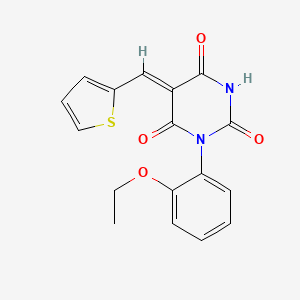![molecular formula C16H27F3N2O2 B5170108 4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFPMP or TFMPP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
TFPMP acts as a partial agonist of the 5-HT1A receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. TFPMP also acts as an antagonist of the 5-HT2A receptor, which means that it binds to the receptor and blocks its activation by other agonists. The exact mechanism of action of TFPMP is not fully understood, but it is believed to modulate the activity of the serotonin system in the brain.
Biochemical and Physiological Effects:
TFPMP has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. TFPMP has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
実験室実験の利点と制限
One of the significant advantages of TFPMP is its selectivity for the 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the serotonin system. TFPMP also has a relatively long half-life, which allows for prolonged exposure in lab experiments. However, one of the limitations of TFPMP is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on TFPMP. One area of interest is the development of more selective and potent compounds that target the serotonin system. Another area of interest is the investigation of the role of TFPMP in the regulation of mood and anxiety disorders. Additionally, the potential for TFPMP as a therapeutic agent for various neurological disorders warrants further investigation.
Conclusion:
In conclusion, TFPMP is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Its selectivity for the 5-HT1A and 5-HT2A receptors makes it a useful tool for studying the serotonin system. TFPMP has various biochemical and physiological effects in the body, and its potential as a therapeutic agent for various neurological disorders warrants further investigation.
合成法
The synthesis of TFPMP involves the reaction of 4-morpholinepropanoic acid with 1-(4,4,4-trifluorobutyl)piperidine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain TFPMP in its pure form.
科学的研究の応用
TFPMP has been widely used in scientific research for its potential applications in various fields. One of the significant applications of TFPMP is in the study of serotonin receptors. TFPMP acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and aggression. TFPMP has also been used in the study of the 5-HT2A receptor, which is involved in the regulation of cognition, perception, and hallucinations.
特性
IUPAC Name |
1-morpholin-4-yl-3-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27F3N2O2/c17-16(18,19)6-1-7-20-8-4-14(5-9-20)2-3-15(22)21-10-12-23-13-11-21/h14H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBALODVJZGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5170042.png)

![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

